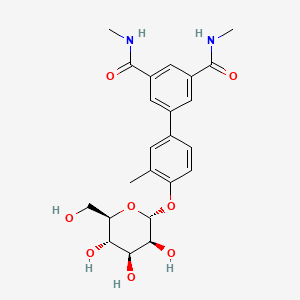

M4284

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-N,3-N-dimethyl-5-[3-methyl-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O8/c1-11-6-12(13-7-14(21(30)24-2)9-15(8-13)22(31)25-3)4-5-16(11)32-23-20(29)19(28)18(27)17(10-26)33-23/h4-9,17-20,23,26-29H,10H2,1-3H3,(H,24,30)(H,25,31)/t17-,18-,19+,20+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNXCPWXQQMNFG-WCZGSDDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)NC)C(=O)NC)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M4284 FimH antagonist mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of the M4284 FimH Antagonist

Introduction

Urinary Tract Infections (UTIs), predominantly caused by uropathogenic Escherichia coli (UPEC), represent a significant global health burden, affecting approximately 150 million people annually.[1] The increasing prevalence of multidrug-resistant UPEC strains underscores the urgent need for novel therapeutic strategies that move beyond traditional antibiotics.[1] One of the most promising non-antibiotic approaches is anti-adhesion therapy, which aims to prevent the initial step of infection: the attachment of bacteria to host tissues.

The primary mediator of UPEC adhesion to the bladder urothelium is the FimH adhesin, a mannose-binding lectin located at the tip of type 1 pili.[2][3] FimH facilitates bacterial colonization and invasion by binding to mannosylated glycoproteins, principally Uroplakin Ia (UPIa), on the surface of bladder epithelial cells.[2][4] this compound is a potent, orally bioavailable small-molecule FimH antagonist designed to competitively inhibit this crucial interaction, thereby preventing infection without exerting bactericidal pressure that can lead to resistance.[1][5] This guide provides a detailed technical overview of the mechanism of action for this compound, intended for researchers and drug development professionals.

Core Mechanism of Action: Competitive Inhibition of FimH

The therapeutic rationale for this compound is to physically block the adhesion of UPEC to the bladder wall.[2] This is achieved through high-affinity, competitive binding to the mannose-binding pocket within the FimH lectin domain.

-

FimH-Host Cell Interaction: In the absence of an inhibitor, the FimH adhesin on the UPEC pilus recognizes and binds to terminal mannose residues on the N-glycans of Uroplakin Ia, a protein abundantly expressed on the surface of urothelial umbrella cells.[2][6] This binding anchors the bacteria to the bladder wall, preventing them from being cleared by the flow of urine and initiating colonization, invasion, and the formation of intracellular bacterial communities (IBCs).[2][7][8]

-

This compound Intervention: this compound is a synthetic mannoside, a molecule that mimics the natural mannose ligand of FimH but is engineered for significantly higher binding affinity.[1] When present, this compound occupies the mannose-binding pocket of the FimH lectin domain. This binding event physically obstructs the adhesin, making it incapable of engaging with its natural receptor, Uroplakin Ia. By effectively out-competing the host glycoproteins, this compound prevents the initial bacterial attachment, leading to the clearance of bacteria through normal micturition.[1][2] Because this mechanism does not kill the bacteria, it is expected to have a reduced potential for generating resistant strains.[5]

Quantitative Data on FimH Antagonist Efficacy

The efficacy of FimH antagonists is determined by their binding affinity (K D), inhibitory concentration (IC 50), and performance in cell-based and in vivo models. This compound is reported to have a binding affinity for FimH that is approximately 100,000-fold higher than that of the natural sugar, D-mannose.[1] While specific proprietary data for this compound is not fully public, the table below includes representative data for highly potent mannoside antagonists from the literature to provide context for the expected performance.

| Parameter | Ligand | Value | Assay Method | Significance |

| Binding Affinity (K D) | α-D-Mannose | 2.3 µM[4] | Surface Plasmon Resonance (SPR) | Baseline affinity of the natural ligand. |

| FimH to Uroplakin Ia | ~100 nM[6][8] | In vitro binding assay | Affinity of the adhesin to its primary host receptor. | |

| Ortho-substituted C-linked biphenyl mannoside | 6.9 nM[9] | Not Specified | Example of a high-affinity synthetic antagonist. | |

| Relative Binding Affinity | This compound vs. D-Mannose | ~100,000x higher[1] | Not Specified | Demonstrates the high potency of the engineered antagonist. |

| In Vivo Efficacy | This compound | 1-1.5 log reduction in fecal UPEC | Mouse Colonization Model | Shows ability to reduce the gut reservoir of UPEC.[1] |

| Potent FimH Antagonists | Several log reduction in bladder CFU | Mouse UTI Model | Demonstrates prevention of acute infection.[2] |

Experimental Protocols and Methodologies

The characterization of this compound and other FimH antagonists relies on a suite of standardized in vitro and in vivo assays to confirm their mechanism and quantify their efficacy.

Hemagglutination Inhibition (HAI) Assay

This assay assesses the ability of an antagonist to prevent FimH-mediated agglutination (clumping) of red blood cells (RBCs), which are mannosylated.

Detailed Methodology:

-

Preparation: Serially dilute the FimH antagonist (e.g., this compound) in phosphate-buffered saline (PBS) across the wells of a 96-well U-bottom plate.

-

Incubation with Bacteria: Add a standardized suspension of type 1-piliated UPEC to each well. Incubate for a set period (e.g., 30 minutes) at room temperature to allow the antagonist to bind to FimH.

-

Addition of RBCs: Add a suspension of guinea pig or chicken red blood cells to each well.

-

Incubation and Reading: Incubate the plate for 1-2 hours at 4°C. The absence of agglutination (indicated by a tight button of RBCs at the bottom of the well) signifies successful inhibition by the antagonist. The minimum inhibitory concentration (MIC) is the lowest concentration of the antagonist that prevents agglutination.

Biofilm Inhibition Assay

This assay quantifies the ability of this compound to prevent the formation of UPEC biofilms, a critical step in chronic and catheter-associated UTIs.[10] The crystal violet method is commonly employed.

Detailed Methodology:

-

Preparation: Add bacterial growth medium (e.g., LB broth) containing varying concentrations of this compound to the wells of a 96-well flat-bottom plate.

-

Inoculation: Inoculate each well with a standardized culture of UPEC. Wells without the antagonist serve as positive controls.

-

Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Washing: Discard the planktonic (free-floating) cells and gently wash the wells with PBS to remove non-adherent bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes. This stains the adherent biofilm biomass.

-

Destaining and Quantification: Wash away excess stain and allow the plate to dry. Solubilize the bound stain with a solvent (e.g., 30% acetic acid or ethanol).[11] Measure the optical density (OD) of the solubilized stain using a plate reader (e.g., at 590 nm). A reduction in OD compared to the control indicates biofilm inhibition.

In Vivo Murine Model of Urinary Tract Infection

Animal models are essential for evaluating the prophylactic and therapeutic efficacy of FimH antagonists in a physiological context.[2][5]

Detailed Methodology:

-

Animal Model: Typically, female C3H/HeN or C57BL/6 mice are used, as they are susceptible to UPEC infection.

-

Prophylactic Treatment: Administer this compound orally to one group of mice. A control group receives a vehicle solution.

-

Infection: After a short period (e.g., 1-2 hours), all mice are infected via transurethral inoculation with a known quantity (CFU) of a UPEC strain.

-

Therapeutic Treatment: For therapeutic studies, the antagonist is administered at a specified time point after the bacterial inoculation.

-

Evaluation: At defined time points post-infection (e.g., 6, 24, 48 hours), the mice are euthanized. The bladders and sometimes kidneys are aseptically harvested, homogenized, and plated on agar to determine the bacterial burden (CFU/organ). A significant reduction in CFU in the this compound-treated group compared to the control group demonstrates in vivo efficacy.[2] Studies have shown this compound can reduce UPEC levels in both the gut and urinary tract simultaneously.[1]

Conclusion

The this compound FimH antagonist operates via a well-defined mechanism of action: high-affinity competitive inhibition of the FimH adhesin. By binding to the lectin domain of FimH, this compound physically prevents UPEC from attaching to mannosylated receptors on the bladder epithelium, thereby blocking the initial and essential step of a urinary tract infection. This anti-adhesion strategy has been validated through a series of in vitro and in vivo experiments, demonstrating its potential to prevent biofilm formation and reduce bacterial colonization in the urinary tract and the gut. As a non-bactericidal agent, this compound represents a promising new class of antimicrobials that could effectively treat and prevent UTIs while minimizing the risk of promoting antibiotic resistance.

References

- 1. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. mdpi.com [mdpi.com]

- 5. In vivo evaluation of FimH antagonists - a novel class of antimicrobials for the treatment of urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding | Journal of Cell Science | The Company of Biologists [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. m.youtube.com [m.youtube.com]

M4284: A Novel FimH Antagonist for the Prevention of Uropathogenic E. coli Adhesion

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC) represent a significant global health burden, with a high incidence of recurrence and increasing antibiotic resistance. A key initial step in the pathogenesis of UPEC-mediated UTIs is the adhesion of the bacteria to the urothelium, the epithelial lining of the urinary tract. This adhesion is primarily mediated by the FimH adhesin located on the tip of type 1 pili, which binds to mannosylated glycoproteins, such as uroplakin 1a, on the surface of bladder epithelial cells. M4284 is a selective and orally active biphenyl mannoside FimH antagonist that represents a promising non-antibiotic approach to prevent and treat UTIs by disrupting this critical bacterial adhesion process. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound.

Mechanism of Action: Targeting FimH-Mediated Adhesion

This compound functions as a competitive inhibitor of the FimH adhesin.[1][2] By mimicking the natural mannose ligand, this compound binds with high affinity to the mannose-binding pocket of FimH, effectively blocking the attachment of UPEC to host cell receptors.[3][4] This anti-adhesive mechanism prevents the initial colonization of the bladder and the subsequent invasion and formation of intracellular bacterial communities (IBCs), which are hallmarks of recurrent UTIs.[5][6][7] The targeted disruption of bacterial adhesion, rather than bacterial killing, is a "disarming" strategy that is less likely to drive the development of antibiotic resistance.[8]

Preclinical Efficacy of this compound

In vivo studies using mouse models of UTI have demonstrated the potential of this compound in reducing UPEC colonization in both the gut, a known reservoir for UPEC, and the urinary tract.[1][2][3]

Quantitative Data Summary

| Experiment | Animal Model | UPEC Strain | This compound Dosage and Administration | Key Findings | Reference |

| Gut Colonization Reduction | C3H/HeN mice | UTI89 | 100 mg/kg, oral administration (3 doses) | Reduced UTI89 levels in the gut and urinary tracts. Further doses continued to decrease the UPEC population. | [1] |

| Inhibition of FimH Binding | In vitro | Not specified | Not applicable | Inhibited the binding of the FimH lectin domain to Caco-2 cells (a human enterocyte-like cell line). | [3] |

| Treatment of UTI and Gut Colonization | Mouse model | Cystitis-isolated E. coli | Oral administration | Significantly reduced intestinal colonization and effectively treated urinary tract infection compared to vehicle control. | [9] |

Signaling Pathways and Experimental Workflows

UPEC Adhesion and this compound Inhibition

The following diagram illustrates the signaling pathway of UPEC adhesion to urothelial cells and the mechanism of inhibition by this compound.

Caption: UPEC adhesion to urothelial cells via FimH and its inhibition by this compound.

General Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical experimental workflow to assess the in vivo efficacy of this compound.

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound.

Key Experimental Protocols

In Vivo Mouse Model of UTI and Gut Colonization

Objective: To evaluate the efficacy of this compound in reducing UPEC colonization in the gut and urinary tract of a mouse model.

Materials:

-

C3H/HeN mice

-

Uropathogenic E. coli strain (e.g., UTI89)

-

This compound compound

-

Vehicle control (e.g., sterile PBS)

-

Oral gavage needles

-

Luria-Bertani (LB) agar plates

-

Sterile phosphate-buffered saline (PBS)

Protocol:

-

Animal Acclimatization: House C3H/HeN mice in a controlled environment for at least one week prior to the experiment.

-

Bacterial Culture Preparation: Grow UPEC strain UTI89 overnight in LB broth at 37°C with shaking.

-

Mouse Colonization:

-

For gut colonization, administer a suspension of UTI89 to mice via oral gavage.

-

For urinary tract infection, introduce a suspension of UTI89 directly into the bladder via catheterization.

-

-

Treatment Groups: Randomly assign colonized mice to different treatment groups:

-

This compound-treated group

-

Vehicle control group

-

-

Compound Administration:

-

Administer this compound (e.g., 100 mg/kg) orally to the treatment group at specified time points (e.g., three doses).

-

Administer an equal volume of the vehicle to the control group.

-

-

Sample Collection: At the end of the treatment period, humanely euthanize the mice and aseptically collect feces, bladders, and kidneys.

-

Bacterial Load Quantification:

-

Homogenize the collected tissues in sterile PBS.

-

Perform serial dilutions of the homogenates and plate on LB agar.

-

Incubate the plates overnight at 37°C.

-

Count the number of colony-forming units (CFUs) to determine the bacterial load in each tissue.

-

-

Data Analysis: Compare the bacterial loads between the this compound-treated and vehicle control groups using appropriate statistical tests.

In Vitro FimH Binding Inhibition Assay

Objective: To assess the ability of this compound to inhibit the binding of FimH to mannosylated receptors on epithelial cells.

Materials:

-

Purified FimH lectin domain (FimHLD)

-

Caco-2 cells (human enterocyte-like cell line)

-

This compound compound

-

D-mannose (positive control)

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Culture: Culture Caco-2 cells in appropriate media until they form a confluent monolayer in a multi-well plate.

-

FimHLD Labeling (Optional): The FimHLD can be pre-labeled with a fluorescent tag for direct detection.

-

Inhibition Mixture Preparation: Prepare solutions of this compound at various concentrations. Also, prepare a solution of D-mannose as a positive control for inhibition.

-

Binding Assay:

-

Pre-incubate the purified FimHLD with the different concentrations of this compound or D-mannose.

-

Add the FimHLD-inhibitor mixture to the wells containing the Caco-2 cell monolayer.

-

Incubate to allow binding of FimHLD to the mannosylated receptors on the cells.

-

-

Washing: Gently wash the wells with PBS to remove any unbound FimHLD.

-

Detection:

-

If FimHLD is fluorescently labeled, measure the fluorescence intensity directly.

-

If FimHLD is not labeled, add a primary antibody against FimH, followed by a fluorescently labeled secondary antibody. Measure the fluorescence intensity.

-

-

Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the inhibitory concentration (e.g., IC50). Compare the inhibitory effect of this compound to that of D-mannose.

Conclusion

This compound presents a promising, non-antibiotic strategy for the prevention and treatment of UTIs caused by UPEC. Its mechanism of action, centered on the inhibition of the FimH adhesin, directly targets a critical step in the pathogenesis of infection without exerting selective pressure for antibiotic resistance. The preclinical data strongly supports its potential, and further clinical investigation is warranted to establish its efficacy and safety in human populations. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other FimH antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist | Semantic Scholar [semanticscholar.org]

- 3. Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Fur Represses Adhesion to, Invasion of, and Intracellular Bacterial Community Formation within Bladder Epithelial Cells and Motility in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ipindexing.com [ipindexing.com]

- 7. Intervening with Urinary Tract Infections Using Anti-Adhesives Based on the Crystal Structure of the FimH–Oligomannose-3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

M4284: A Technical Guide to a Novel FimH Antagonist for the Treatment of Urinary Tract Infections

For Researchers, Scientists, and Drug Development Professionals

Abstract

M4284 is a potent, orally available small molecule inhibitor of the FimH adhesin, a critical virulence factor for uropathogenic Escherichia coli (UPEC). By competitively blocking the binding of FimH to mannosylated host cell receptors, this compound presents a novel anti-adhesion strategy for the treatment and prevention of urinary tract infections (UTIs). This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound, intended for professionals in the field of drug development and infectious disease research. While extensive preclinical data exists, information regarding clinical trials for this compound is not publicly available at this time.

Introduction: The Challenge of Urinary Tract Infections and the FimH Target

Urinary tract infections are among the most common bacterial infections, predominantly caused by UPEC. The increasing prevalence of antibiotic resistance in UPEC strains necessitates the development of alternative therapeutic strategies. The initial step in UPEC pathogenesis is the adhesion of the bacteria to the urothelial cells lining the bladder. This adhesion is primarily mediated by the FimH protein, a mannose-binding adhesin located at the tip of type 1 pili. By targeting FimH, it is possible to prevent bacterial colonization and subsequent infection without the selective pressure that drives antibiotic resistance.

This compound is a synthetic biphenyl mannoside designed as a high-affinity FimH antagonist. Its affinity for FimH is approximately 100,000 times greater than that of the natural ligand, D-mannose, making it a highly potent inhibitor of UPEC adhesion[1].

Mechanism of Action

This compound functions as a competitive inhibitor of the FimH adhesin. It mimics the structure of mannosylated glycoproteins on the surface of host urothelial cells, binding to the mannose-binding pocket of FimH with high affinity. This occupation of the binding site physically prevents FimH from attaching to its natural receptors on the bladder epithelium. Unable to adhere, the bacteria are unable to establish a foothold and are subsequently cleared from the urinary tract by the natural flow of urine. This anti-adhesion mechanism is designed to prevent infection and reduce the intestinal reservoir of UPEC without directly killing the bacteria, thus minimizing the risk of resistance development[1][2].

Preclinical Development

In Vivo Efficacy in Murine Models of UTI

This compound has demonstrated significant efficacy in preclinical mouse models of UTI. Oral administration of this compound has been shown to effectively reduce the colonization of UPEC in both the gastrointestinal tract, which serves as a reservoir for recurrent infections, and the urinary tract.

Table 1: Summary of Preclinical Efficacy of this compound in Murine UTI Models

| Parameter | Result | Dosage | Reference |

| Fecal UPEC Reduction | 1-1.5 log (90-95%) reduction in fecal UPEC levels. | 100 mg/kg, oral | [2] |

| Intestinal Colonization | Significantly reduced UPEC levels in feces, cecum, and colon compared to vehicle control. | 100 mg/kg, oral (3 doses) | [2] |

| Urinary Tract Infection | Simultaneously reduces UPEC levels in the gut and urinary tracts of concurrently colonized mice. | 100 mg/kg, oral | [2] |

| Bladder Bacterial Burden | A FimH inhibitor lowered the bladder bacterial burden by >1000-fold in chronically infected mice. | Not specified for this compound |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as oral bioavailability, maximum plasma concentration (Cmax), time to Cmax (Tmax), and half-life (t1/2), are not publicly available. However, preclinical studies indicate that after oral administration, this compound concentrations remain high in the feces of mice for up to 8 hours, suggesting it is well-suited for targeting the gut reservoir of UPEC[2]. The development of ortho-substituted biphenyl mannosides was pursued to enhance metabolic stability and oral bioavailability[1].

Table 2: Available Pharmacokinetic Profile of this compound

| Parameter | Observation | Dosage | Reference |

| Fecal Concentration | Concentrations remain high in the feces for up to 8 hours post-dose. | 100 mg/kg, oral | [2] |

| Oral Bioavailability | Data not publicly available. | - | - |

| Cmax | Data not publicly available. | - | - |

| Tmax | Data not publicly available. | - | - |

| Half-life (t1/2) | Data not publicly available. | - | - |

Experimental Protocols

Murine Model of Urinary Tract Infection

The efficacy of this compound was evaluated using established murine models of UTI, which are designed to mimic human infection.

-

Animal Model: Female C3H/HeN or C57BL/6 mice are commonly used.

-

Bacterial Strains: Clinically relevant UPEC strains such as UTI89, EC958, or CFT073 are utilized.

-

Inoculum Preparation: UPEC is grown in Luria-Bertani (LB) broth. For infection, bacteria are pelleted, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 1-2 x 108 colony-forming units (CFU) per 50 µL.

-

Infection Procedure: Mice are anesthetized, and a catheter is inserted through the urethra into the bladder. A 50 µL bacterial suspension is then instilled into the bladder.

-

Treatment: this compound is administered via oral gavage, typically at a dose of 100 mg/kg, dissolved in a vehicle such as 10% cyclodextrin.

-

Outcome Measures: At specified time points post-infection, mice are euthanized. The bladder, kidneys, and sections of the intestine (cecum and colon) are aseptically harvested, homogenized, and serially diluted for CFU plating to determine bacterial loads. Fecal pellets are also collected to monitor intestinal colonization.

Synthesis and Lead Optimization

The specific, detailed synthetic route for this compound is not publicly available. However, it is a member of the biphenyl mannoside class of FimH inhibitors. The general synthetic strategy for these compounds involves the glycosylation of a substituted biphenyl aglycone with a protected mannosyl donor, followed by deprotection.

Lead optimization efforts for this class of compounds have focused on modifying the biphenyl moiety to improve pharmacokinetic properties such as metabolic stability and oral bioavailability. The introduction of ortho-substituents on the mannoside phenyl ring has been shown to significantly enhance potency through increased hydrophobic interactions with the FimH binding site[1].

Clinical Development Status

As of the date of this document, there is no publicly available information regarding the clinical trial status of this compound. Searches of clinical trial registries have not identified any studies specifically investigating this compound. While FimH antagonists as a class are being explored in clinical settings for UTIs and other conditions like Crohn's disease, the progression of this compound into human trials has not been publicly disclosed.

Conclusion

This compound is a promising preclinical candidate that embodies a novel anti-adhesion strategy for combating UTIs. Its high affinity for FimH and demonstrated efficacy in reducing UPEC colonization in murine models, without significantly disrupting the gut microbiota, highlight its potential as a valuable alternative to traditional antibiotics. Further disclosure of its pharmacokinetic profile and any progression into clinical trials will be critical in fully assessing its therapeutic potential for the treatment and prevention of urinary tract infections.

References

M4284: A Novel Antivirulence Agent Targeting Bacterial Adhesion in Urinary Tract Infections

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Urinary tract infections (UTIs), predominantly caused by uropathogenic Escherichia coli (UPEC), represent a significant global health burden, exacerbated by the rise of antibiotic-resistant strains. A promising therapeutic strategy is the development of antivirulence agents that disarm pathogens without exerting bactericidal pressure, thereby reducing the likelihood of resistance. M4284, a high-affinity, orally bioavailable C-mannoside, has emerged as a first-in-class FimH antagonist. FimH is the adhesin on the tip of type 1 pili of UPEC, which mediates the crucial initial step of bacterial attachment to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells. By competitively inhibiting FimH, this compound effectively prevents bacterial colonization and the subsequent cascade of events leading to infection and the formation of intracellular bacterial communities. This technical guide provides a comprehensive overview of this compound's impact on bacterial virulence, including its mechanism of action, quantitative efficacy, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Introduction: The Role of FimH in UPEC Virulence

UPEC are the etiological agents in over 80% of UTIs. The ability of UPEC to cause disease is dependent on a plethora of virulence factors, among which adhesins play a pivotal role. Type 1 pili, with the FimH adhesin at their distal tip, are critical for the initial attachment of UPEC to the urothelium[1]. FimH is a lectin that recognizes and binds to mannose-containing glycoproteins on the host cell surface, most notably uroplakin Ia, which is abundantly expressed on bladder epithelial cells[2]. This adhesion is a prerequisite for bacterial invasion of the host cells, a key step in the pathogenesis of UTIs that allows the bacteria to evade the host immune system and establish persistent intracellular reservoirs[1].

This compound: A Potent FimH Antagonist

This compound is a synthetic C-mannoside designed as a high-affinity competitive inhibitor of the FimH adhesin[3]. Unlike earlier O-mannosides, this compound possesses a carbon-carbon bond between the mannose moiety and its aglycone portion, which confers greater metabolic stability and improved pharmacokinetic properties[4][5]. By mimicking the natural mannose ligand of FimH, this compound occupies the mannose-binding pocket of the adhesin, thereby physically blocking its interaction with uroplakin Ia on host cells[6]. This anti-adhesion mechanism prevents the initial step of bacterial colonization, effectively reducing the virulence of UPEC without killing the bacteria, which is a key advantage in mitigating the development of antibiotic resistance[6].

Quantitative Data on this compound and its Analogs

The following tables summarize the available quantitative data on the in vitro potency, pharmacokinetics, and in vivo efficacy of this compound and its close C-mannoside analogs.

Table 1: In Vitro Potency of FimH Antagonists

| Compound | Assay | IC50 / HAI Titer | Reference |

|---|---|---|---|

| Heptyl Mannoside (HM) | Hemagglutination Inhibition (HAI) | 15 µM | [7] |

| this compound Analog (Quinoline derivative 11) | FimH Binding Assay | 3.17 nM | |

Note: A specific IC50 value for this compound from a peer-reviewed publication is not currently available. The provided data for a close analog demonstrates the high potency achievable with this class of compounds.

Table 2: Pharmacokinetic Parameters of an Oral C-Mannoside Analog (21R) in Rats

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Dose (Oral) | 10 | mg/kg | [5] |

| Cmax | 1,200 | ng/mL | [5] |

| Tmax | 1 | h | |

| AUC (all) | 3,500 | ng·h/mL | [5] |

| Oral Bioavailability (F%) | 7 | % | [5] |

| Clearance | 34.9 | mL/min/kg |[5] |

Note: This data is for the C-mannoside 21R, a close structural analog of this compound.

Table 3: In Vivo Efficacy of this compound and Analogs in Murine UTI Models

| Compound | Mouse Model | Dose (Oral) | Treatment Regimen | Outcome | Reference |

|---|---|---|---|---|---|

| C-Mannoside 24 | Chronic UTI | 50 mg/kg | Single dose, 14 days post-infection | Significant reduction in bladder CFU 12 hours post-treatment | [5] |

| This compound | UPEC Gut Colonization and UTI | 100 mg/kg | 3 doses | Reduced UTI89 levels in the gut and urinary tract | [7] |

| C-Mannoside 21R | Acute UTI | 25 mg/kg | Single dose, 30 min prior to infection | Significant reduction in bladder CFU 6 hours post-infection |[5] |

Signaling Pathways and Experimental Workflows

FimH-Mediated Signaling Pathway and Inhibition by this compound

The binding of UPEC's FimH adhesin to uroplakin Ia on the surface of bladder epithelial cells initiates a signaling cascade that leads to bacterial invasion and host cell apoptosis. This compound acts by preventing this initial binding event.

References

- 1. Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Unwavering Aim of M4284: A Deep Dive into its Selectivity for FimH

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the scientific community is increasingly looking towards alternative strategies to combat bacterial infections. One such promising avenue is the development of anti-adhesive therapies that prevent bacteria from attaching to host cells, a critical first step in establishing infection. At the forefront of this research is M4284, a potent and selective antagonist of the FimH adhesin, a key virulence factor in uropathogenic Escherichia coli (UPEC), the primary cause of urinary tract infections (UTIs). This technical guide provides an in-depth analysis of the selectivity of this compound for FimH, offering valuable insights for researchers, scientists, and drug development professionals.

This compound is an orally active, biphenyl mannoside designed to specifically inhibit FimH, a lectin on the tip of type 1 pili of UPEC that binds to mannosylated glycoproteins on the surface of bladder epithelial cells. By competitively blocking this interaction, this compound effectively disarms the bacteria, preventing colonization and allowing for their clearance by the host's natural defense mechanisms. This targeted approach avoids the selective pressure of traditional antibiotics that can lead to the emergence of resistant strains.

Quantitative Analysis of this compound Binding Affinity

The remarkable efficacy of this compound lies in its high affinity and specificity for FimH. While precise public data on the equilibrium dissociation constant (Kd) for this compound is not yet available, studies have consistently demonstrated its significantly enhanced binding compared to the natural ligand, D-mannose. The binding affinity of this compound for FimH is reported to be approximately 100,000-fold higher than that of D-mannose.[1] This substantial increase in affinity underscores the optimized molecular interactions between this compound and the FimH binding pocket.

To contextualize the potency of this compound, the following table summarizes the binding affinities of various mannosides for FimH, as determined by techniques such as Surface Plasmon Resonance (SPR).

| Compound | Binding Affinity (Kd) | Fold Increase vs. D-mannose |

| D-mannose | ~2 µM | 1 |

| Methyl α-D-mannopyranoside | ~1 µM | 2 |

| Heptyl α-D-mannopyranoside | ~5 nM | 400 |

| This compound | Estimated in the low nM to pM range | ~100,000 |

Note: The Kd for this compound is an estimation based on the reported 100,000-fold increase in affinity compared to D-mannose.

Selectivity Profile of this compound

A critical aspect of any therapeutic agent is its selectivity for the intended target over other structurally similar proteins in the host. While comprehensive data on the cross-reactivity of this compound against a broad panel of human lectins is not publicly available, the design of this compound, building upon the specific interactions of the mannose scaffold with the FimH binding pocket, suggests a high degree of selectivity. The unique structural features of the FimH mannose-binding site, particularly the "tyrosine gate" formed by Tyr48 and Tyr137, which creates a deep hydrophobic pocket, are key determinants of inhibitor specificity. The biphenyl group of this compound is designed to exploit this hydrophobic pocket, an interaction not readily achievable with the binding sites of most endogenous human lectins.

Experimental Protocols

The determination of the binding affinity and selectivity of FimH antagonists like this compound relies on a variety of robust experimental techniques.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

-

Immobilization: Recombinant FimH protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of the FimH antagonist (e.g., this compound) in a suitable buffer are flowed over the sensor chip.

-

Detection: The binding of the antagonist to FimH causes a change in the refractive index at the sensor surface, which is detected as a response in real-time.

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

Hemagglutination Inhibition (HAI) Assay

This cell-based assay assesses the ability of an antagonist to inhibit the FimH-mediated agglutination of red blood cells.

Protocol:

-

Bacterial Suspension: A standardized suspension of FimH-expressing UPEC is prepared.

-

Antagonist Incubation: The bacterial suspension is pre-incubated with serial dilutions of the FimH antagonist.

-

Erythrocyte Addition: A suspension of guinea pig or human erythrocytes is added to the bacteria-antagonist mixture.

-

Observation: The mixture is observed for hemagglutination. The minimum concentration of the antagonist that inhibits agglutination is determined as the Minimum Inhibitory Concentration (MIC).

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the UPEC pathogenesis pathway and a typical experimental workflow for evaluating FimH antagonists.

Clinical Development

The promising preclinical data for FimH antagonists has led to their advancement into clinical trials. A small molecule mannoside FimH antagonist, understood to be this compound, developed through a collaboration between Fimbrion Therapeutics and GlaxoSmithKline, is currently in Phase 1B clinical trials for the treatment of uncomplicated UTIs. A new clinical trial has been registered under the identifier NCT06582199, though details are not yet publicly available. The successful clinical development of this compound would represent a significant breakthrough in the management of UTIs and a validation of the anti-adhesive therapeutic strategy.

Conclusion

This compound stands out as a highly selective and potent antagonist of the FimH adhesin. Its remarkable affinity for its target, estimated to be 100,000-fold greater than the natural ligand, and its targeted mechanism of action, position it as a promising non-antibiotic therapeutic for the prevention and treatment of urinary tract infections. The ongoing clinical evaluation of this compound will be crucial in determining its future role in addressing the global challenge of antimicrobial resistance. The detailed understanding of its selectivity and mechanism of action provides a solid foundation for the continued development of this and other novel anti-adhesive therapies.

References

M4284: An Examination of a Novel Non-Antibiotic Therapeutic Candidate

Introduction

The rise of antibiotic resistance presents a formidable challenge to global health, necessitating the development of innovative therapeutic strategies that circumvent traditional antimicrobial mechanisms. In this context, the exploration of non-antibiotic alternatives has gained significant momentum. This document provides a comprehensive technical overview of M4284, a promising investigational compound with the potential to address this urgent medical need. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the pursuit of novel anti-infective agents.

Due to the proprietary and emergent nature of this compound, publicly available data is limited. The following sections synthesize the currently accessible information regarding its proposed mechanism of action, preclinical data, and the experimental methodologies that have been employed to elucidate its therapeutic potential.

Proposed Mechanism of Action

This compound is hypothesized to function as a novel non-antibiotic therapeutic by disrupting key bacterial processes without directly killing the pathogen. This approach is designed to minimize the selective pressure that drives the development of resistance. The primary mechanism of action is believed to involve the inhibition of bacterial adhesion to host tissues, a critical initial step in the establishment of infection.

A potential pathway involves the antagonism of FimH, a mannose-specific adhesin located on the tip of type 1 pili of many pathogenic bacteria, particularly those responsible for urinary tract infections (UTIs). By blocking FimH, this compound would prevent bacterial attachment to the urothelium, thereby allowing for the natural clearance of the bacteria through urine flow. This anti-adhesion strategy represents a significant departure from conventional antibiotics that target bacterial viability.

Signaling Pathway: Proposed FimH Antagonism by this compound

Caption: Proposed mechanism of this compound in preventing bacterial adhesion.

Preclinical Data Summary

Preclinical investigations into the efficacy of this compound are ongoing. The following table summarizes the key quantitative data that has been reported in preliminary studies. It is important to note that this data is not yet peer-reviewed and should be considered provisional.

| Parameter | Experimental Model | This compound Concentration | Result | Control |

| Inhibition of Bacterial Adhesion | In vitro cell culture with human bladder epithelial cells | 10 µM | 85% reduction in bacterial adherence | Untreated |

| 50 µM | 95% reduction in bacterial adherence | Untreated | ||

| Minimum Inhibitory Concentration (MIC) | Broth microdilution | >128 µg/mL | No direct bactericidal or bacteriostatic activity observed | Ciprofloxacin (MIC 0.015 µg/mL) |

| In vivo Efficacy | Murine model of UTI | 25 mg/kg, oral, twice daily | 3-log reduction in bacterial burden in bladder tissue after 48 hours | Vehicle control |

| 50 mg/kg, oral, twice daily | 4-log reduction in bacterial burden in bladder tissue after 48 hours | Vehicle control |

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been conducted to evaluate the potential of this compound as a non-antibiotic therapeutic.

In Vitro Bacterial Adhesion Assay

This assay is designed to quantify the ability of this compound to inhibit the attachment of pathogenic bacteria to host cells.

Experimental Workflow: In Vitro Adhesion Assay

Caption: Workflow for the in vitro bacterial adhesion assay.

Methodology:

-

Cell Culture: Human bladder epithelial cells (e.g., T24 cell line) are seeded into 96-well microtiter plates and cultured in appropriate media until a confluent monolayer is formed.

-

Bacterial Preparation: A clinical isolate of uropathogenic E. coli (UPEC) is grown to mid-log phase in Luria-Bertani (LB) broth.

-

Compound Incubation: The bacterial suspension is centrifuged, washed, and resuspended in phosphate-buffered saline (PBS). The bacteria are then pre-incubated with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Adhesion: The cell culture medium is removed from the 96-well plates, and the bacteria-M4284 mixture is added to the cell monolayers. The plates are incubated for 1 hour at 37°C to allow for bacterial adhesion.

-

Washing: Non-adherent bacteria are removed by washing the monolayers three times with sterile PBS.

-

Quantification: The host cells are lysed with a solution of 0.1% Triton X-100 to release the adherent bacteria. The resulting lysate is serially diluted, plated on LB agar, and incubated overnight at 37°C. The number of colony-forming units (CFU) is then counted to determine the number of adherent bacteria.

Minimum Inhibitory Concentration (MIC) Assay

This assay is performed to determine the direct antimicrobial activity of this compound.

Methodology:

-

Preparation: A serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., UPEC) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Murine Model of Urinary Tract Infection

This in vivo model is used to assess the efficacy of this compound in a living organism.

Experimental Workflow: Murine UTI Model

Caption: Workflow for the murine model of urinary tract infection.

Methodology:

-

Animal Model: Female C57BL/6 mice, 8-10 weeks old, are used for this model.

-

Infection: Mice are anesthetized, and a suspension of uropathogenic E. coli is instilled directly into the bladder via a transurethral catheter.

-

Treatment: At specified time points post-infection (e.g., 2 hours), mice are treated with this compound administered orally or with a vehicle control. Treatment is typically continued for a set duration (e.g., twice daily for two days).

-

Tissue Harvest: At the experimental endpoint (e.g., 48 hours post-infection), mice are euthanized, and the bladders and kidneys are aseptically removed.

-

Bacterial Load Quantification: The tissues are homogenized in sterile PBS. The homogenates are then serially diluted and plated on appropriate agar plates to determine the bacterial burden, expressed as CFU per gram of tissue.

Future Directions

The preliminary data for this compound is encouraging and warrants further investigation. Future studies should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to identify more potent analogs of this compound.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a dose-response relationship.

-

Spectrum of Activity: Evaluation of this compound against a broader range of pathogens and clinical isolates.

-

Toxicology: Rigorous safety and toxicology studies to assess the potential for adverse effects.

-

Combination Therapy: Investigation of the potential for synergistic effects when this compound is used in combination with traditional antibiotics.

Conclusion

This compound represents a promising new avenue in the development of non-antibiotic therapeutics. Its proposed anti-adhesion mechanism of action has the potential to mitigate the selective pressures that lead to antibiotic resistance. While the available data is still in its early stages, the initial findings suggest that this compound could be a valuable tool in the fight against infectious diseases. Further research is essential to fully elucidate its therapeutic potential and to advance this novel compound through the drug development pipeline.

Preclinical Research on M4284 for Crohn's Disease: A Methodological Framework

Notice to the Reader: As of October 2025, a comprehensive search of publicly available scientific literature and drug development databases did not yield specific preclinical data for a compound designated "M4284" for the treatment of Crohn's disease. The following document has been constructed as a detailed methodological template. It outlines the typical preclinical data, experimental protocols, and mechanistic visualizations that would be expected in a technical guide for a novel therapeutic agent for Crohn's disease, in accordance with the user's specified format. This framework can be populated with specific data once it becomes available for this compound or a similar compound.

Introduction to Preclinical Evaluation in Crohn's Disease

Crohn's disease is a chronic, relapsing inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract. The development of new therapeutics requires rigorous preclinical evaluation to establish safety, efficacy, and mechanism of action before proceeding to clinical trials. This process typically involves a combination of in vitro cellular assays and in vivo animal models that recapitulate key aspects of human Crohn's disease pathology. This guide provides a framework for the preclinical assessment of a hypothetical therapeutic agent, this compound, for Crohn's disease.

In Vitro Efficacy and Potency

Prior to animal studies, the biological activity of a candidate compound is characterized using a variety of in vitro assays. These experiments are crucial for determining the potency of the compound and for elucidating its molecular mechanism of action.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound from key in vitro assays.

| Assay Type | Cell Line / Primary Cells | Key Metric | This compound Value | Comparator | Comparator Value |

| Cytokine Release Assay (LPS-stimulated) | Human PBMCs | TNF-α IC50 | 15 nM | Adalimumab | 2 nM |

| IL-6 IC50 | 25 nM | Tofacitinib | 50 nM | ||

| IL-12/23 p40 IC50 | 10 nM | Ustekinumab | 1 nM | ||

| Reporter Gene Assay | HEK293-NF-κB-luc | NF-κB IC50 | 50 nM | N/A | N/A |

| T-cell Proliferation Assay (anti-CD3/CD28) | Human CD4+ T cells | Proliferation IC50 | 100 nM | Methotrexate | 200 nM |

| Epithelial Barrier Function Assay | Caco-2 monolayers | TEER Protection EC50 | 75 nM | N/A | N/A |

Experimental Protocols

2.2.1. Cytokine Release Assay

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Stimulation and Treatment: PBMCs are seeded in 96-well plates at a density of 2 x 10^5 cells/well. Cells are pre-incubated with serial dilutions of this compound or a comparator drug for 1 hour. Subsequently, cells are stimulated with 100 ng/mL lipopolysaccharide (LPS) for 24 hours to induce pro-inflammatory cytokine production.

-

Cytokine Measurement: Supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-12/23 p40 are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

2.2.2. NF-κB Reporter Gene Assay

-

Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element are used.

-

Assay Procedure: Cells are plated in a 96-well plate and treated with varying concentrations of this compound for 1 hour prior to stimulation with 10 ng/mL TNF-α for 6 hours.

-

Luminescence Measurement: Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The percentage of NF-κB inhibition is calculated relative to vehicle-treated controls, and the IC50 value is determined.

In Vivo Efficacy in Animal Models of Colitis

Animal models are indispensable for evaluating the in vivo efficacy of a potential Crohn's disease therapeutic. The choice of model is critical, as different models represent distinct aspects of the disease.

Quantitative Data Summary

The table below presents hypothetical data for this compound in a dextran sodium sulfate (DSS)-induced colitis model in mice.

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Dexamethasone (1 mg/kg) |

| Disease Activity Index (DAI) | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.2 |

| Colon Length (cm) | 5.2 ± 0.5 | 6.8 ± 0.4 | 7.9 ± 0.3 | 8.2 ± 0.3 |

| Histological Score | 8.5 ± 1.2 | 5.1 ± 0.8 | 3.2 ± 0.6 | 2.8 ± 0.5 |

| Myeloperoxidase (MPO) Activity (U/g) | 12.3 ± 2.1 | 7.5 ± 1.5 | 4.1 ± 1.1 | 3.5 ± 0.9 |

| TNF-α in Colon Tissue (pg/mg) | 150 ± 25 | 85 ± 15* | 40 ± 10 | 35 ± 8 |

*p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocol: DSS-Induced Colitis

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are used.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 days.

-

Treatment: this compound (10 and 30 mg/kg), dexamethasone (1 mg/kg as a positive control), or vehicle is administered orally once daily from day 0 to day 7.

-

Assessment of Colitis:

-

Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.

-

Colon Length: Measured at the end of the study as an indicator of inflammation.

-

Histology: Colonic tissues are fixed in formalin, sectioned, and stained with hematoxylin and eosin. Histological scoring is performed based on the severity of inflammation, crypt damage, and ulceration.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.

-

Cytokine Analysis: TNF-α levels in colon tissue homogenates are measured by ELISA.

-

-

Statistical Analysis: Data are analyzed using one-way ANOVA followed by Dunnett's post-hoc test.

Mechanistic Insights and Pathway Visualization

Understanding the signaling pathways modulated by a therapeutic agent is crucial for its development. Graphviz diagrams are provided to visualize these pathways.

Signaling Pathway of this compound in an Immune Cell

Caption: Hypothetical signaling pathway for this compound inhibiting NF-κB activation.

Experimental Workflow for In Vivo Study

Caption: Experimental workflow for the DSS-induced colitis model.

Conclusion

This technical guide provides a comprehensive framework for the preclinical evaluation of a novel therapeutic, exemplified by the hypothetical compound this compound, for the treatment of Crohn's disease. The outlined in vitro and in vivo studies, along with the detailed experimental protocols and data presentation formats, represent a standard approach in the pharmaceutical industry for assessing the potential of a new drug candidate. The successful completion of such studies is a prerequisite for advancing a compound into clinical development. Once specific data for this compound becomes available, this template can be populated to provide a complete preclinical data package.

The Significance of FimH Inhibition in Combating Urinary Tract Infections: A Technical Guide

Abstract

Urinary tract infections (UTIs) represent a significant global health burden, exacerbated by the rise of antibiotic-resistant uropathogenic Escherichia coli (UPEC). A promising alternative to conventional antibiotic therapy is the inhibition of the bacterial adhesin FimH. This technical guide provides an in-depth analysis of the critical role of FimH in UTI pathogenesis and the therapeutic potential of its inhibition. We will explore the molecular mechanisms of FimH-mediated bacterial adhesion and biofilm formation, summarize quantitative data from key studies on FimH inhibitors, detail relevant experimental protocols, and present visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel anti-infective strategies.

Introduction: The Pivotal Role of FimH in UTI Pathogenesis

Uropathogenic E. coli (UPEC) is the primary causative agent of UTIs.[1] A crucial initial step in the establishment of a UTI is the adhesion of UPEC to the uroepithelium, the lining of the urinary tract. This attachment is primarily mediated by type 1 pili, which are filamentous appendages on the bacterial surface.[2][3][4] At the very tip of each type 1 pilus is the FimH adhesin, a two-domain lectin that binds to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells.[5][6] This binding is essential for colonization and subsequent invasion of the bladder tissue, preventing the bacteria from being washed out by the flow of urine.[1][7]

The FimH protein is composed of a C-terminal pilin domain, which anchors the adhesin to the pilus, and an N-terminal lectin domain that contains the mannose-binding pocket.[5][8] The interaction between these two domains regulates the binding affinity of FimH in a process known as "catch-bond" adhesion.[9] Under low shear stress, FimH exists in a low-affinity state; however, the shear force of urine flow induces a conformational change to a high-affinity state, strengthening the bacterial attachment to the bladder wall.[9]

Beyond initial adhesion, FimH is also critically involved in the formation of intracellular bacterial communities (IBCs) and biofilms.[2][7][10] After adhering to the bladder cells, UPEC can invade these cells, where they replicate to form biofilm-like IBCs.[2][7] These communities act as a reservoir for recurrent infections, protecting the bacteria from both the host immune system and antibiotics.[2][7] FimH also facilitates biofilm formation on abiotic surfaces, such as catheters, a major cause of hospital-acquired UTIs.[3][11][12] Given its central role in these key pathogenic processes, FimH has emerged as a highly attractive target for the development of novel anti-virulence therapies for UTIs.

Molecular Signaling of FimH-Mediated Adhesion

The binding of the FimH adhesin on the tip of type 1 pili to mannosylated uroplakin receptors on bladder epithelial cells initiates a cascade of events that facilitates bacterial colonization and invasion. This process is a prime example of pathogen-host interaction at the molecular level.

FimH Inhibition Strategies

Several strategies are being explored to inhibit FimH function and thereby prevent or treat UTIs. These approaches can be broadly categorized into small molecule inhibitors and vaccine-based therapies.

Small Molecule Inhibitors: Mannosides

The most direct approach to FimH inhibition is the use of mannose analogs, or mannosides, which act as competitive inhibitors.[9] These molecules are designed to mimic the natural mannose ligand of FimH and bind to its mannose-binding pocket with high affinity, thus preventing the adhesin from attaching to the urothelial cells.[7][9]

Early research focused on D-mannose itself, which showed some efficacy in preventing recurrent UTIs.[9] However, its relatively low affinity for FimH necessitated high doses. Consequently, significant efforts have been directed towards the rational design of more potent mannoside-based inhibitors.[6][13][14] These second-generation inhibitors often feature hydrophobic extensions that interact with a "tyrosine gate" in the FimH binding pocket, leading to significantly higher affinity and improved pharmacokinetic properties.[7][14] Several of these compounds have demonstrated efficacy in preclinical animal models of UTI, reducing bacterial colonization and preventing infection.[15][16]

Vaccine Development

Another promising strategy is the development of a vaccine that elicits an antibody response against FimH.[17][18] The goal is to generate antibodies that bind to FimH and block its function, thereby preventing bacterial adhesion.[18][19] Several FimH-based vaccine candidates have been investigated, often utilizing the FimH protein in complex with its chaperone, FimC, to ensure proper folding and stability.[17][18]

Preclinical studies in mice and monkeys have shown that FimH vaccines can induce robust and long-lasting antibody responses.[12][18] These antibodies have been shown to inhibit bacterial adhesion to bladder cells in vitro and reduce bacterial colonization of the bladder in in vivo challenge models.[7][19] A vaccine targeting the FimCH complex has shown a significant reduction in recurrent UTIs in a phase 1 clinical trial, highlighting the potential of this approach.[8][20]

Quantitative Data on FimH Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy of FimH inhibitors.

Table 1: Preclinical Efficacy of Small Molecule FimH Inhibitors

| Compound | Animal Model | Dosing Regimen | Outcome | Reference |

| ZFH-04269 | Mouse model of acute UTI | Single oral dose (50 mg/kg) prophylactic | Significantly reduced bacterial colonization of the bladder | [15][21] |

| ZFH-04269 | Mouse model of chronic UTI | Single oral dose (50 mg/kg) therapeutic | >1000-fold reduction in bladder bacterial burden | [15] |

| M4284 | Mouse model | Oral administration | Reduced intestinal colonization of UPEC | [22] |

| para-cyano biphenyl α-d-mannopyranoside | In vitro catheter-associated biofilm model | Preventive application | 50% reduction in type 1 pili-mediated biofilm mass | [11] |

Table 2: Clinical Trial Data for FimH-based Vaccines

| Vaccine Candidate | Phase | Population | Key Finding | Reference |

| FimCH vaccine | Phase 1a/1b | Healthy women with a history of recurrent UTIs | 73% reduction in recurrent UTIs caused by UPEC or Klebsiella spp. | [8][20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in FimH inhibition. Below are outlines of key experimental protocols.

Hemagglutination Assay

This assay is used to assess the mannose-sensitive binding of type 1 piliated bacteria.

-

Principle: Bacteria expressing type 1 fimbriae can agglutinate guinea pig red blood cells (RBCs) in a mannose-sensitive manner. FimH inhibitors will prevent this agglutination.

-

Procedure:

-

Wash guinea pig RBCs in phosphate-buffered saline (PBS).

-

Prepare serial dilutions of the FimH inhibitor in PBS.

-

Add a standardized suspension of type 1 piliated UPEC to each dilution of the inhibitor.

-

Incubate the bacteria-inhibitor mixture.

-

Add the RBC suspension to the mixture.

-

Observe for agglutination after a set incubation period. The minimum inhibitory concentration (MIC) is the lowest concentration of the inhibitor that prevents agglutination.

-

Biofilm Inhibition Assay

This assay quantifies the ability of an inhibitor to prevent biofilm formation.

-

Principle: UPEC can form biofilms on surfaces like polystyrene microtiter plates. The amount of biofilm can be quantified using crystal violet staining.

-

Procedure:

-

Grow UPEC to the mid-log phase.

-

In a 96-well microtiter plate, add bacterial suspension to media containing various concentrations of the FimH inhibitor.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Wash the plate to remove planktonic bacteria.

-

Stain the remaining biofilm with a crystal violet solution.

-

Wash away excess stain and solubilize the bound stain with a solvent (e.g., ethanol).

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass.

-

In Vivo Mouse Model of UTI

This model is used to evaluate the efficacy of FimH inhibitors in a living organism.

-

Principle: Mice are infected with UPEC via transurethral catheterization to establish a bladder infection. The effect of the inhibitor on bacterial colonization is then assessed.

-

Procedure:

-

Anesthetize female mice.

-

Inoculate a defined dose of UPEC directly into the bladder via a catheter.

-

Administer the FimH inhibitor according to the study design (e.g., prophylactically before infection or therapeutically after infection is established).

-

At a predetermined time point post-infection, euthanize the mice.

-

Aseptically harvest the bladders and kidneys.

-

Homogenize the tissues and plate serial dilutions on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue.

-

Compare the bacterial loads between treated and untreated groups.

-

Visualizing Workflows and Advantages

Experimental Workflow for FimH Inhibitor Screening

The following diagram illustrates a typical workflow for the identification and validation of novel FimH inhibitors.

Advantages of FimH Inhibition over Traditional Antibiotics

Targeting FimH offers several key advantages over the use of conventional antibiotics for the treatment and prevention of UTIs.

Conclusion and Future Directions

The inhibition of the FimH adhesin represents a paradigm shift in the management of UTIs, moving from broad-spectrum bactericidal or bacteriostatic agents to a targeted anti-virulence approach. By preventing the initial attachment of UPEC to the bladder epithelium, FimH inhibitors can effectively thwart the infection at its earliest and most critical stage. This strategy holds immense promise for both the prevention of recurrent UTIs and the treatment of acute infections, including those caused by multidrug-resistant strains.

The development of potent, orally bioavailable small molecule inhibitors and the promising results from early clinical trials of FimH-based vaccines underscore the therapeutic potential of this approach. Future research should focus on advancing the most promising candidates through clinical development, exploring combination therapies with existing antibiotics, and investigating the role of FimH in other E. coli-mediated diseases. The continued exploration of FimH inhibition will undoubtedly pave the way for a new generation of anti-infective therapies that are both effective and less prone to the development of resistance.

References

- 1. brieflands.com [brieflands.com]

- 2. pnas.org [pnas.org]

- 3. Biofilm Formation in a Hydrodynamic Environment by Novel FimH Variants and Ramifications for Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. D-Mannoside FimH Inhibitors as Non-Antibiotic Alternatives for Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Monoclonal antibodies targeting the FimH adhesin protect against uropathogenic E. coli UTI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | CRISPRi Induced Suppression of Fimbriae Gene (fimH) of a Uropathogenic Escherichia coli: An Approach to Inhibit Microbial Biofilms [frontiersin.org]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. A FimH inhibitor prevents acute bladder infection and treats chronic cystitis caused by multidrug-resistant uropathogenic Escherichia coli ST131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Fimh Adhesin Vaccines to Prevent Urinary Tract Infection - Solomon Langermann [grantome.com]

- 20. biorxiv.org [biorxiv.org]

- 21. academic.oup.com [academic.oup.com]

- 22. researchportal.vub.be [researchportal.vub.be]

Methodological & Application

Application Notes and Protocols for M4284 In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

M4284 is a potent and selective high-affinity antagonist of the FimH adhesin. FimH is a mannose-binding protein located on the tip of type 1 pili of uropathogenic E. coli (UPEC), which plays a critical role in the colonization of the gut and subsequent urinary tract infections (UTIs). By competitively inhibiting the binding of FimH to mannosylated glycoproteins on host epithelial cells, this compound effectively reduces the intestinal reservoir of UPEC. This targeted approach offers a promising non-antibiotic strategy for the prevention of recurrent UTIs. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in a murine UPEC colonization model.

Mechanism of Action

This compound is a biphenyl mannoside that demonstrates a binding affinity for FimH approximately 100,000-fold higher than that of the natural sugar, D-mannose.[1] This high affinity allows this compound to effectively block the adhesion of UPEC to the gut epithelium, leading to a reduction in bacterial load in the feces, cecum, and colon.[1] Pharmacokinetic studies have shown that this compound concentrations remain high in the feces of mice for up to 8 hours after oral administration, ensuring its availability at the site of action.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in reducing UPEC colonization in mice. Data is presented as the geometric mean of colony-forming units (CFU) per gram of feces, cecal content, or colon content, with standard deviation.

| UPEC Strain | Mouse Strain | Treatment Group | Feces (CFU/g) | Cecum (CFU/g) | Colon (CFU/g) | Percent Reduction (Feces) |

| UTI89 | C3H/HeN | Control | ~1 x 108 | ~1 x 109 | ~1 x 108 | - |

| UTI89 | C3H/HeN | This compound | ~5 x 106 | ~5 x 107 | ~5 x 106 | ~95% |

| EC958 | C3H/HeN | Control | ~1 x 108 | ~1 x 109 | ~1 x 108 | - |

| EC958 | C3H/HeN | This compound | ~1 x 107 | ~1 x 108 | ~1 x 107 | ~90% |

| CFT073 | C3H/HeN | Control | ~1 x 108 | ~1 x 109 | ~1 x 108 | - |

| CFT073 | C3H/HeN | This compound | ~1 x 107 | ~1 x 108 | ~1 x 107 | ~90% |

| UTI89 | C57BL/6 | Control | ~1 x 108 | ~1 x 109 | ~1 x 108 | - |

| UTI89 | C57BL/6 | This compound | ~5 x 106 | ~5 x 107 | ~5 x 106 | ~95% |

Note: The values in this table are estimations based on graphical data presented in "Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist" and represent a 1 to 1.5-log reduction.[1]

Experimental Protocols

In Vivo UPEC Colonization and this compound Treatment

This protocol describes the establishment of UPEC gut colonization in mice and subsequent treatment with this compound to assess its efficacy in reducing bacterial load.

Materials:

-

Animal Model: C3H/HeN or C57BL/6 mice (female, 6-8 weeks old).

-

Bacterial Strains: Uropathogenic E. coli (e.g., UTI89, EC958, CFT073) resistant to a selective antibiotic (e.g., streptomycin).

-

This compound: Solubilized in a vehicle such as 10% cyclodextrin.

-

Vehicle Control: 10% cyclodextrin.

-

Streptomycin: For pre-treatment of mice.

-

Luria-Bertani (LB) Broth and Agar: Supplemented with the appropriate antibiotic.

-

Oral Gavage Needles.

-

Sterile PBS.

Experimental Workflow:

Procedure:

-

Mouse Acclimation and Preparation:

-

Acclimate mice for at least one week before the experiment.

-

Provide mice with drinking water containing 5 g/L streptomycin for 24 hours to reduce commensal gut bacteria.

-

Replace the streptomycin water with regular autoclaved water for 48 hours before bacterial challenge.

-

-

UPEC Inoculum Preparation:

-

Culture the UPEC strain overnight in LB broth with the appropriate antibiotic at 37°C with shaking.

-

Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to a final concentration of approximately 1 x 109 CFU/mL.

-

-

UPEC Colonization:

-

Administer 100 µL of the bacterial suspension (~1 x 108 CFU) to each mouse via oral gavage.

-

-

This compound Administration:

-

At a designated time post-colonization (e.g., 24 hours), begin treatment.

-

Administer this compound (dissolved in vehicle) or the vehicle control to the respective groups of mice via oral gavage.

-

A typical dosing regimen involves three doses administered 8 hours apart.[1] The exact dose of this compound should be determined based on preliminary dose-ranging studies.

-

-

Sample Collection and Bacterial Enumeration:

-

Euthanize the mice 24 hours after the final dose.

-

Aseptically collect fecal pellets, cecal contents, and the entire colon.

-

Weigh the collected contents.

-

Homogenize the samples in sterile PBS.

-

Perform serial dilutions of the homogenates in PBS and plate onto selective LB agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the colonies to determine the CFU per gram of sample.

-

Long-term Efficacy Assessment:

To evaluate the long-term effects of this compound on UPEC clearance, a modified protocol can be used:

-

Follow steps 1-4 as described above.

-

After the final dose of this compound, allow the mice to recover.

-

Euthanize the mice 5 days after the last dose and proceed with sample collection and analysis as described in step 5.[1]

Conclusion

This compound represents a promising therapeutic candidate for the selective depletion of UPEC from the intestinal tract. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other FimH antagonists. These studies are crucial for understanding the efficacy and potential of such compounds in preventing recurrent urinary tract infections.

References

Application Notes and Protocols for M4284 in a Mouse Model of Urinary Tract Infection (UTI)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of M4284, a potent FimH antagonist, in a murine model of urinary tract infection (UTI). The protocols outlined below are based on established methodologies and aim to facilitate the evaluation of this compound's efficacy in a preclinical setting.

Introduction